7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by a difluoromethyl substituent at the 7-position of the fused bicyclic core. The triazolopyrimidine scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. The difluoromethyl group introduces electron-withdrawing properties and enhanced metabolic stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C6H9F2N5 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-(difluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C6H9F2N5/c7-4(8)3-1-2-10-6-11-5(9)12-13(3)6/h3-4H,1-2H2,(H3,9,10,11,12) |
InChI Key |
OMXCYDBUFSHACY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as a bio-isostere for purines, carboxylic acids, and N-acetylated lysine, allowing it to modulate various biological activities . The compound can inhibit enzymes, disrupt protein-protein interactions, and interfere with nucleic acid synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 7-Position
The 7-position of the triazolopyrimidine core is critical for modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Electron Effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more so than methyl (-CH₃), influencing electronic distribution and binding affinity .
- Steric Considerations : Bulky substituents like 2,6-dichlorophenyl (e.g., in ) may hinder binding in sterically constrained active sites, whereas the compact difluoromethyl group allows better accommodation.
Antiproliferative and Tubulin Inhibition
Compounds with 3,4,5-trimethoxyphenyl groups at the 7-position (e.g., 3n–3r in ) exhibit potent tubulin polymerization inhibition (IC₅₀ < 1 µM). The trimethoxy motif mimics colchicine’s binding interactions, whereas the difluoromethyl analog may lack this pharmacophore, suggesting reduced antiproliferative activity .
Antimicrobial Activity
Derivatives with chlorinated or methoxy-substituted aryl groups (e.g., 5-(2-chlorophenyl)-7-(3-methoxyphenyl)-... in ) show moderate activity against fungal pathogens. The difluoromethyl group’s electronegativity could enhance membrane penetration but may require additional hydrogen-bonding motifs for efficacy .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis methods, biological activities, and relevant case studies associated with this compound.
- Molecular Formula : CHFNO
- Molecular Weight : 217.18 g/mol
- CAS Number : 1698670-08-4
Synthesis
The synthesis of 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. Recent studies have highlighted the use of environmentally friendly methods such as green chemistry techniques to enhance yield and reduce toxic byproducts.
Antimicrobial Activity
Recent research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit promising antimicrobial properties. Specifically:
- Antibacterial Activity : Compounds similar to 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have shown significant antibacterial activity against multidrug-resistant strains. For instance, studies demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties. Notably:
- Cell Line Studies : The antiproliferative effects were assessed against various cancer cell lines (breast, colon, and lung), revealing that certain derivatives exhibited high levels of activity . The mechanism of action appears to be linked to pathways other than direct inhibition of dihydrofolate reductase (DHFR), suggesting alternative targets in cancer cells.
Case Studies
- Synthesis and Evaluation of Antibacterial Activity : A study synthesized a series of triazole derivatives and evaluated their activity against standard bacterial strains. The most active compounds demonstrated a high selectivity index towards Klebsiella pneumoniae and MRSA, indicating their potential as safe antibacterial agents .
- Antiproliferative Properties : Another study focused on the antiproliferative activity of fluorinated triazole derivatives against cancer cell lines. The findings suggested that these compounds could serve as lead structures for developing new anticancer therapies .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
